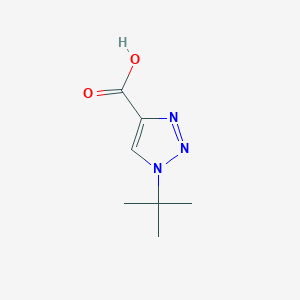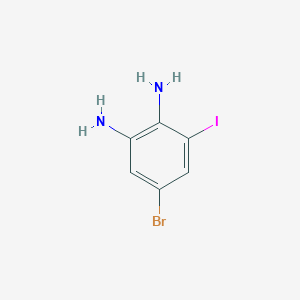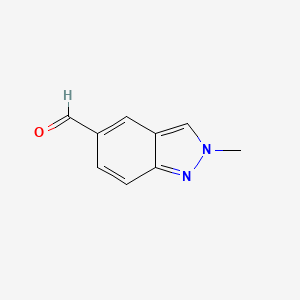
Ácido 1-(tert-butil)-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos en Fase Sólida (SPPS)
Ácido 1-(tert-butil)-1H-1,2,3-triazol-4-carboxílico: se utiliza en SPPS para la síntesis de péptidos únicos. El grupo tert-butilo sirve como grupo protector para el ácido carboxílico, permitiendo la formación selectiva de enlaces peptídicos .
Síntesis de Residuos de Éster tert-Butílico de Glutamato
En el campo de la bioquímica, este compuesto se utiliza para crear residuos de éster tert-butílico de glutamato. Estos aminoácidos modificados se pueden incorporar a los péptidos para estudiar la estructura y función de las proteínas .
Síntesis Orgánica
El grupo tert-butilo en This compound es una parte común en la síntesis orgánica. Se utiliza como grupo protector para ácidos carboxílicos y alcoholes, que se pueden desproteger en condiciones ácidas suaves .
Química Medicinal
En química medicinal, el anillo triazol del compuesto es un andamio valioso. A menudo se utiliza en el diseño de nuevos fármacos debido a su imitación del enlace peptídico y su capacidad para mejorar las propiedades farmacocinéticas .
Catálisis
Este compuesto puede actuar como un ligando en sistemas catalíticos, particularmente en la cicloadición de azida-alquino catalizada por cobre(I) (CuAAC). Mejora las velocidades de reacción y se puede utilizar para crear una variedad de compuestos que contienen triazol .
Agentes Antiproliferativos
Los investigadores han explorado el uso de derivados de triazol como agentes antiproliferativos. Compuestos como This compound se han estudiado por su potencial para inhibir el crecimiento de células cancerosas, como en casos de leucemia mieloide aguda (LMA) .
Mecanismo De Acción
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action would also depend on the specific targets. For instance, some triazole derivatives inhibit the cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the tert-butyl group in this compound might influence its lipophilicity, which could affect its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the compound’s targets and mode of action. For example, if the compound targets a specific enzyme, it might inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For instance, the stability of some compounds can be affected by exposure to light or high temperatures .
Propiedades
IUPAC Name |
1-tert-butyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXHDKCPWMRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-4-iodo-[2,7]naphthyridine](/img/structure/B1529543.png)


![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)
![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)

![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)
![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1529557.png)
![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)
![6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B1529561.png)
